
(6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies. In
Mecanismo De Acción
The mechanism of action of (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific receptors and enzymes in the body. The compound has been found to have a high affinity for various receptors, including GABA receptors and dopamine receptors. The compound also inhibits specific enzymes, such as monoamine oxidase and phosphodiesterase. These interactions result in various biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
The this compound compound has been found to have various biochemical and physiological effects in the body. The compound has been shown to modulate the activity of specific receptors and enzymes, resulting in changes in neurotransmitter levels, cellular signaling pathways, and gene expression. These effects have been linked to various physiological processes, including cognition, mood, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone compound has several advantages and limitations for lab experiments. The compound has a high purity and stability, making it suitable for various in vitro and in vivo studies. However, the compound has limited solubility in water, which can limit its application in some experiments. The compound also has a relatively high cost, which can be a limiting factor for some research studies.
Direcciones Futuras
There are several future directions for the (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone compound. One potential direction is to explore its potential applications in drug discovery. The compound's unique structure and properties make it a promising candidate for developing new drugs for various diseases, including cancer and neurological disorders. Another direction is to investigate its mechanism of action further and identify new targets for the compound. This could lead to the development of new therapies and treatments for various diseases. Overall, the this compound compound has shown promising results in various research studies, and its potential applications in scientific research are vast.
Métodos De Síntesis
The synthesis method of (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone involves the reaction of 6-bromo-3-pyridinyl pyrazole and 4-(3-methoxyphenyl)piperazine in the presence of a base and a palladium catalyst. The reaction takes place under mild conditions and yields a high purity compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
The (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone compound has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, including cancer research, neurobiology, and drug discovery. The compound has been found to have a high affinity for specific receptors and enzymes, making it a potential candidate for developing new drugs.
Propiedades
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-27-18-5-2-4-17(14-18)23-10-12-24(13-11-23)20(26)16-6-7-19(21-15-16)25-9-3-8-22-25/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXMNSLZPUOBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)
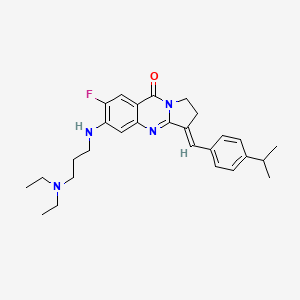

![(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B2910227.png)
![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2910231.png)

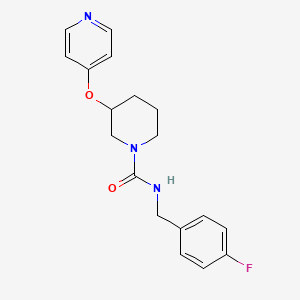
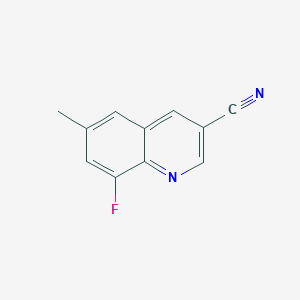

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)
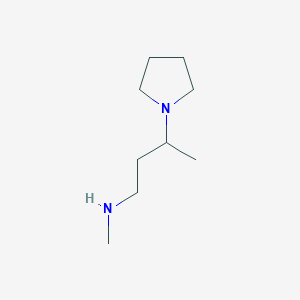
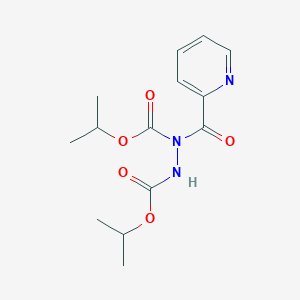
![N4-(benzo[d][1,3]dioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2910245.png)